7-hydroxy-4-propyl-2H-chromen-2-one
Overview
Description
7-Hydroxy-4-propyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are characterized by a benzopyranone structure.
Scientific Research Applications
7-Hydroxy-4-propyl-2H-chromen-2-one has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Biology: This compound exhibits antimicrobial, antioxidant, and anticancer activities, making it valuable in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Coumarin derivatives are used in the production of dyes, optical brighteners, and fluorescent probes.
Safety and Hazards
Future Directions
The future directions for “7-hydroxy-4-propyl-2H-chromen-2-one” and similar compounds likely involve further exploration of their synthesis methods and potential biological activities . Given the wide range of biological properties exhibited by coumarin derivatives, there is considerable potential for new discoveries and applications in the field of medicinal chemistry .
Mechanism of Action
Target of Action
7-Hydroxy-4-propyl-2H-chromen-2-one is a derivative of coumarin . Coumarin derivatives are known to have a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV properties . .
Mode of Action
Coumarin derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some coumarin derivatives can inhibit DNA gyrase, which can lead to the inhibition of cancer cell proliferation .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, depending on their specific targets . For example, coumarin derivatives that inhibit DNA gyrase can affect DNA replication and transcription, leading to downstream effects on cell proliferation .
Result of Action
Given the known biological activities of coumarin derivatives, it can be inferred that this compound may have potential therapeutic effects, such as anti-inflammatory, antibacterial, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 4-hydroxycoumarin with propyl acetoacetate under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of green solvents, catalysts, and other environmentally friendly procedures .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted coumarins .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-4-methyl-2H-chromen-2-one
- 7-Hydroxy-4-phenyl-2H-chromen-2-one
- 7-Hydroxy-3,4-diphenyl-2H-chromen-2-one
Uniqueness
7-Hydroxy-4-propyl-2H-chromen-2-one is unique due to its specific propyl substitution at the 4-position, which can influence its biological activity and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
7-hydroxy-4-propylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-8-6-12(14)15-11-7-9(13)4-5-10(8)11/h4-7,13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJVOVBBBZRUBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172804 | |
Record name | Coumarin, 7-hydroxy-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19225-02-6 | |
Record name | 7-Hydroxy-4-propyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19225-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin, 7-hydroxy-4-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 7-hydroxy-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-4-propyl-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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